Product packaging for Lufenuron-13C7(Cat. No.:)

Lufenuron-13C7

Cat. No.: B1154243
M. Wt: 518.1
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Lufenuron (B1675420) and the Rationale for Stable Isotopic Labeling

Lufenuron is a member of the benzoylurea (B1208200) class of insecticides, which functions by inhibiting the synthesis of chitin (B13524), a vital component of the exoskeleton in insects and other arthropods. medchemexpress.com This mode of action makes it an effective agent for controlling various pests. To understand the precise mechanisms of action, metabolic breakdown, and environmental distribution of lufenuron, researchers rely on a technique known as stable isotope labeling. medchemexpress.com

Stable isotope labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. In the case of Lufenuron-13C7, seven carbon-12 atoms are replaced with carbon-13 atoms. lgcstandards.com This labeling creates a molecule that is chemically identical to the parent compound but has a greater mass. This mass difference is the key to its utility as a tracer, as it can be distinguished from the naturally occurring unlabeled compound using mass spectrometry. romerlabs.comnih.gov The use of stable isotopes like 13C provides a safe and effective way to track the fate of molecules in biological and environmental systems without the hazards associated with radioactive isotopes. nih.gov

Significance of 13C7 Labeling for Advanced Mechanistic and Environmental Fate Studies

The specific labeling of lufenuron with seven 13C atoms (this compound) is particularly significant for advanced analytical studies. This high degree of labeling creates a distinct mass shift, making it an excellent internal standard for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). romerlabs.comnih.gov Internal standards are essential for correcting variations that can occur during sample preparation and analysis, thereby improving the accuracy and precision of the results. romerlabs.com

In mechanistic studies, this compound allows for precise tracking of the parent compound and its metabolites within an organism. nih.gov By following the labeled carbon atoms, researchers can elucidate the metabolic pathways, identify breakdown products, and understand how the compound is processed and eliminated.

For environmental fate studies, this compound is invaluable for monitoring the presence and distribution of lufenuron in various environmental compartments such as soil and water. kpu.caresearchgate.net The labeled compound can be added to a system, and its movement, degradation, and potential for bioaccumulation can be accurately measured over time, providing crucial data for environmental risk assessments. nih.govepa.gov

Scope and Objectives of Research Utilizing this compound as a Tracer

The primary application of this compound is as an analytical standard in research that requires highly accurate quantification of lufenuron. The main objectives of research using this labeled compound include:

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of lufenuron in target and non-target organisms.

Metabolite Identification: Identifying the chemical structures of metabolites formed from the breakdown of lufenuron in biological systems.

Environmental Monitoring: Quantifying the concentration of lufenuron residues in environmental samples to assess its persistence and potential for contamination. kpu.ca

Metabolic Flux Analysis: Investigating the flow of carbon atoms through metabolic pathways to understand the biochemical effects of lufenuron. nih.gov

The use of this compound as a tracer enables researchers to gain a deeper understanding of the lifecycle of lufenuron, from its application to its ultimate fate in the environment and within living organisms.

Detailed Research Findings

While specific research publications detailing the use of this compound are not yet widespread, its availability from suppliers of chemical standards indicates its intended use in high-level analytical research. lgcstandards.comsapphirebioscience.comcoompo.com The principles of its application are well-established in the broader field of stable isotope-based research.

For instance, studies using other 13C-labeled compounds have demonstrated the power of this technique. In metabolomics, 13C-labeled internal standards allow for improved compound annotation and relative quantification in LC-MS-based research. nih.gov Similarly, the use of 13C-labeled probes is a cornerstone of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for studying metabolic fluxes. avantiresearch.comnih.gov

The data below illustrates the kind of information that would be generated in studies utilizing this compound.

Table 1: Hypothetical Data from a Pharmacokinetic Study of Lufenuron using this compound as an Internal Standard

Time (hours)Unlabeled Lufenuron Concentration (ng/mL)This compound (Internal Standard) Response (counts)
115.250,123
445.849,876
832.150,345
1218.549,998
245.350,012

Table 2: Hypothetical Data from an Environmental Fate Study of Lufenuron in Soil using this compound for Quantification

Days after ApplicationLufenuron Concentration in Soil (µg/kg)This compound (Spike) Recovery (%)
0100.098.5
1575.299.1
3051.597.8
6022.898.2
908.999.5

Properties

Molecular Formula

C₁₀¹³C₇H₈Cl₂F₈N₂O₃

Molecular Weight

518.1

Synonyms

N-[[[2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-2,6-difluorobenzamide-13C7;  (RS)-1-[2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-3-(2,6-difluorobenzoyl-13C7)urea;  CGA 184699-13C7;  Cigna-13C7;  Fluphenacur-13C7;  Fuoro

Origin of Product

United States

Isotopic Synthesis and Comprehensive Physicochemical Characterization of Lufenuron 13c7

Methodologies for Stereospecific Isotopic Synthesis of Lufenuron-13C7

The synthesis of this compound necessitates the preparation of two key intermediates: 2,6-difluorobenzamide (B103285), with all seven of its carbon atoms labeled as ¹³C, and 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (B169523). The core of the isotopic labeling strategy lies in the synthesis of the benzamide (B126) precursor using a ¹³C-rich starting material. wikipedia.org

A plausible synthetic route begins with a fully labeled ¹³C₆-benzene. This precursor is the cornerstone for introducing the six labeled carbons of the aromatic ring. The seventh labeled carbon is incorporated as the carbonyl carbon of the benzamide functional group. The synthesis of the labeled 2,6-difluorobenzamide can be achieved through multi-step reactions starting from commercially available ¹³C-labeled precursors. acs.orgacs.org For instance, a labeled 2,6-difluorobenzonitrile (B137791) can be hydrolyzed to the corresponding amide. chemicalbook.compatsnap.comgoogle.comgoogle.com

The aniline (B41778) portion of the molecule is typically synthesized separately and is not isotopically labeled in this specific isotopologue. Its preparation can follow established routes, for example, starting from 1,2-dichloro-4-trifluoromethoxybenzene, which undergoes nitration and subsequent reduction to form the target aniline. google.comguidechem.comquickcompany.in

Table 1: Key Precursors for this compound Synthesis

Precursor NameRole in SynthesisIsotopic Labeling Status
[U-¹³C₆]-BenzeneStarting material for the labeled aromatic ringFully labeled with six ¹³C atoms
[¹³C]-Carbonyl Source (e.g., ¹³CO₂)Source for the labeled carbonyl carbonLabeled with one ¹³C atom
2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)anilineUnlabeled coupling partnerNatural isotopic abundance

The final step in the synthesis of Lufenuron (B1675420) is the formation of the urea (B33335) linkage. This is typically achieved by reacting the 2,6-difluorobenzoyl isocyanate (derived from the corresponding ¹³C₇-labeled benzamide) with the aniline derivative. nih.gov

The key reaction pathway can be summarized as:

Synthesis of [¹³C₇]-2,6-difluorobenzamide : This involves building the molecule from smaller ¹³C-labeled fragments, a complex process that aims to maximize the incorporation of the isotope. wikipedia.orgchemicalbook.com

Conversion to [¹³C₇]-2,6-difluorobenzoyl isocyanate : The labeled benzamide is converted to the highly reactive isocyanate intermediate, often using an activating agent like oxalyl chloride.

Coupling Reaction : The [¹³C₇]-2,6-difluorobenzoyl isocyanate is reacted with 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline in an inert solvent to form the final this compound product.

Advanced Spectroscopic and Chromatographic Verification of this compound Isotopic Integrity

Following synthesis, a comprehensive analytical workflow is employed to confirm the chemical identity, purity, and, most importantly, the isotopic enrichment and positional labeling of this compound.

High-resolution mass spectrometry (HRMS) is the primary technique for verifying the successful incorporation of the seven ¹³C atoms. almacgroup.comresearchgate.net HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can distinguish between the mass of the labeled compound and its unlabeled counterpart with high precision. nih.gov

The analysis confirms the mass of the molecular ion of this compound, which should be approximately 7 atomic mass units (amu) greater than that of unlabeled Lufenuron. By analyzing the isotopic cluster of the molecular ion, the isotopic purity can be calculated. researchgate.netnih.gov This involves comparing the measured intensity of the target M+7 peak with the intensities of other isotopologues (e.g., M+6, M+5) and the unlabeled compound (M). nih.gov This assessment confirms that the desired level of isotopic enrichment has been achieved.

Table 2: Illustrative HRMS Data for this compound

ParameterUnlabeled Lufenuron (C₁₇H₈Cl₂F₈N₂O₃)This compound
Monoisotopic Mass (Calculated) 510.9722 amu517.9958 amu
Observed m/z (M+H)⁺ 511.9795518.0031
Isotopic Purity (%) N/A>99%
Isotopic Enrichment (%) N/A>98% (for ¹³C)

Note: The data presented are illustrative and represent typical values obtained for such compounds.

Furthermore, the presence of adjacent ¹³C atoms gives rise to ¹³C-¹³C spin-spin coupling, which can be observed in the spectrum and provides definitive proof of the connectivity between the labeled carbon atoms. acs.org This detailed structural information is crucial for confirming that the isotopic labels have been incorporated at the intended positions and not scrambled during the synthesis. acs.orgnih.govnih.gov

Table 3: Illustrative ¹³C-NMR Data for this compound

Carbon Position (in 2,6-difluorobenzoyl moiety)Expected Chemical Shift (δ, ppm)Observation in this compound Spectrum
Carbonyl Carbon (C=O)~160-170Highly intense signal, shows coupling to adjacent aromatic ¹³C
Aromatic C1 (attached to C=O)~115-125Highly intense signal, shows coupling to adjacent ¹³C atoms
Aromatic C2/C6 (attached to F)~158-162 (doublet due to C-F coupling)Highly intense signals, show ¹³C-¹³C coupling
Aromatic C3/C5~110-115Highly intense signals, show ¹³C-¹³C coupling
Aromatic C4~130-135Highly intense signal, shows ¹³C-¹³C coupling

Note: Chemical shifts are approximate and presented for illustrative purposes.

To ensure that the final product is suitable for use as an analytical standard, its chemical purity and isotopic homogeneity must be verified. This is typically accomplished using a hyphenated technique such as Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.govlumiprobe.com

Liquid chromatography, often High-Performance Liquid Chromatography (HPLC), separates the labeled Lufenuron from any unlabeled starting materials, reaction byproducts, or other impurities. acs.org The HPLC system is coupled to a mass spectrometer, which analyzes the eluting peaks. This confirms that the main peak corresponds to the correct mass for this compound and allows for the quantification of any chemical impurities. This combined analysis ensures that the sample is not a physical mixture of labeled and unlabeled compounds but is instead a chemically pure and isotopically homogeneous product. nih.gov

Advanced Metabolomic and Biotransformation Profiling Using Lufenuron 13c7

In Vitro Metabolic Fate Elucidation of Lufenuron-13C7 in Biochemical Systems

In vitro systems offer a controlled environment to dissect the metabolic fate of xenobiotics by isolating specific cellular components. The application of this compound in these systems facilitates the precise tracking of its transformation, free from the complexities of a whole organism.

Subcellular Fraction Biotransformation Studies (e.g., microsomal, cytosolic)

Subcellular fractions, particularly liver microsomes, are rich in drug-metabolizing enzymes like the cytochrome P450 (CYP450) monooxygenases and are a standard model for investigating Phase I metabolism. researchgate.net When this compound is incubated with insect-derived microsomes, the heavy isotope label allows for unequivocal tracking of its conversion. While lufenuron (B1675420) is generally characterized by limited metabolism, studies in resistant insect strains suggest that CYP450 enzymes play a role in its detoxification. nih.govresearchgate.net

In a typical experiment, microsomes isolated from a target insect species, such as Spodoptera frugiperda or Drosophila melanogaster, would be incubated with this compound. nih.govresearchgate.net Analysis by high-resolution mass spectrometry would then distinguish the 13C7-labeled metabolites from the background matrix. This approach would confirm whether metabolic pathways, such as the overexpression of specific P450s like Cyp12a4, contribute to the breakdown of lufenuron. nih.gov The rate of disappearance of the parent this compound and the appearance of labeled metabolites can be quantified to determine kinetic parameters.

Table 1: Hypothetical Biotransformation of this compound in Insect Microsomal Fractions

Microsomal SourceIncubation Time (min)This compound Remaining (%)Metabolite M1-13C7 (Relative Abundance)Metabolite M2-13C6 (Relative Abundance)
S. frugiperda (Susceptible Strain)6098.51.10.4
S. frugiperda (Resistant Strain)6085.210.54.3
D. melanogaster (Control)6099.10.70.2
D. melanogaster (Cyp12a4 Overexpression)6079.815.34.9

Enzymatic Pathways and Metabolite Identification via Labeled Tracer Applications

Lufenuron's primary mode of action is the inhibition of chitin (B13524) synthesis. nih.govwikipedia.org However, detoxification enzymes in insects can reduce its efficacy. The use of this compound is critical for identifying the specific enzymatic pathways involved. Studies have shown that enzymes such as esterases, glutathione (B108866) S-transferases (GSTs), and cytochrome P450s are upregulated in insects exposed to lufenuron. scialert.netresearchgate.net

By using this compound as a tracer, researchers can confirm which enzymes are directly responsible for its metabolism. For instance, while metabolism in mammals is minimal, minor pathways involving deacylation and cleavage of the ureido group have been noted. fao.org In insects, similar or novel pathways could be at play. A this compound tracer study would involve incubating the compound with purified or recombinantly expressed enzymes (e.g., specific CYP450s or GSTs identified from resistant strains). The resulting product would carry the isotopic label, confirming the enzyme's direct role and allowing for the definitive structural elucidation of the metabolite. For example, a cleavage at the urea (B33335) bridge would result in two labeled fragments if the 13C atoms are strategically placed on both sides of the molecule, providing clear evidence of the metabolic process.

Non-Enzymatic Degradation Pathways in Defined Biological Matrices

Beyond enzymatic action, xenobiotics can degrade through non-enzymatic processes like hydrolysis or photolysis. Lufenuron is generally stable, but environmental factors can influence its persistence. fao.org Research has indicated that non-UV light can accelerate the degradation of lufenuron in soil matrices, suggesting that light can be an important parameter affecting its breakdown. nih.gov

Using this compound in defined biological matrices (e.g., insect hemolymph or fat body homogenates, sterilized to eliminate enzymatic activity) under various physical conditions (e.g., different pH, temperature, light exposure) allows for the precise measurement of non-enzymatic degradation. The stability of the 13C-C bonds ensures that the label is retained unless the core structure is fragmented. By monitoring the decline of the this compound signal and the emergence of any labeled degradation products via mass spectrometry, a clear picture of its non-enzymatic stability and degradation pathways can be formed, distinguishing these from enzyme-driven metabolism.

In Vivo Metabolic Tracing in Non-Human Model Organisms

In vivo studies provide a holistic view of a compound's absorption, distribution, metabolism, and excretion (ADME). This compound is an ideal tool for such studies in non-human models, particularly insects, where it exerts its primary biological effect.

Isotopic Tracer Applications in Arthropod and Insect Physiology

Lufenuron acts by being ingested by insect larvae, interfering with chitin synthesis and preventing molting. fao.orgfao.org It is known to be stored in body fat and is transferred to eggs and larvae. wikipedia.org Using this compound allows for the precise tracing of its movement through these physiological processes.

After administration of a this compound-laced diet to larvae of an insect model like the cat flea, Ctenocephalides felis, or the fall armyworm, Spodoptera frugiperda, its distribution can be mapped with high sensitivity. nih.govnih.gov Techniques like mass spectrometry imaging (MSI) or quantitative whole-body autoradiography (if a radiolabel were also included) could visualize the accumulation of the 13C7-label in specific tissues, such as the fat body, cuticle, and reproductive organs. This tracing confirms the route of exposure and identifies the key sites of accumulation and action, providing direct evidence of its physiological journey from ingestion to the target site.

Table 2: Hypothetical Distribution of this compound in S. frugiperda Larvae 48h Post-Ingestion

Tissue/Organ13C7-Labeled Compound Concentration (ng/g tissue)Percentage of Total Recovered Label
Fat Body150.265.8%
Midgut35.515.5%
Hemolymph18.78.2%
Cuticle12.15.3%
Other Tissues11.85.2%

Pharmacokinetic/Pharmacodynamic (PK/PD) Linkage Studies in Non-Mammalian Systems Using this compound (Focus on mechanistic tracing and pathways)

A key advantage of using this compound is the ability to directly link the concentration of the compound in a specific tissue (pharmacokinetics) to its biological effect (pharmacodynamics). Lufenuron's primary pharmacodynamic effect is the disruption of the molting process, which is governed by key enzymes such as chitin synthase (CHS) and chitinase (B1577495) (CHT). nih.gov

A PK/PD study using this compound would involve measuring the concentration of the labeled compound in target tissues (e.g., the integument) over time while simultaneously measuring the expression or activity of SfCHS and SfCHT genes. nih.gov Research has shown that lufenuron treatment can significantly alter the expression of these genes. nih.gov By using a labeled tracer, researchers can establish a direct correlation between the tissue-specific concentration of this compound and the degree of gene expression modulation. This provides a clear mechanistic link, demonstrating that the presence of the compound at the target site at a certain concentration leads to the observed downstream biological effect, ultimately resulting in molting failure and larval mortality. nih.gov This approach moves beyond simple correlation to establish a causative pathway.

Based on the comprehensive search conducted, there is no information available regarding excretion profiling and mass balance studies specifically utilizing This compound in animal models. The available scientific literature and regulatory documents detail such studies performed with other isotopically labeled forms of lufenuron, most notably [14C]lufenuron.

Therefore, the section "3.2.3. Excretion Profiling and Mass Balance Studies Utilizing this compound in Animal Models" cannot be generated with scientifically accurate and verifiable data at this time.

Investigating Mechanistic Interactions and Target Engagement with Lufenuron 13c7

Elucidating Molecular Targets and Binding Mechanisms through Isotopic Labeling

The use of isotopically labeled compounds like Lufenuron-13C7 is fundamental in identifying and characterizing the molecular targets of a bioactive substance. The heavy isotope label allows for differentiation from its unlabeled counterpart, enabling precise measurement in various assays.

While specific receptor binding assay data for this compound is not extensively available in the public domain, the principles of such assays rely on the use of labeled ligands to study the interaction between a ligand and its receptor. In the context of lufenuron (B1675420), the primary target is chitin (B13524) synthase. mdpi.com A hypothetical receptor binding assay using this compound would involve incubating the labeled compound with a preparation of insect-derived tissues or cells known to express chitin synthase.

The amount of this compound bound to its target can be quantified using techniques like mass spectrometry, which can distinguish the 13C-labeled compound from endogenous molecules. This allows for the determination of key binding parameters.

Table 1: Hypothetical Binding Parameters from a Receptor Binding Assay with this compound

ParameterDescriptionHypothetical Value
Kd (Dissociation Constant) The concentration of this compound at which 50% of the target receptors are occupied. A lower Kd indicates higher binding affinity.Low nanomolar (nM) range
Bmax (Maximum Binding Capacity) The total concentration of receptor binding sites in the tissue preparation.Varies depending on tissue source and expression levels of the target.
IC50 (Half-maximal Inhibitory Concentration) The concentration of an unlabeled competitor that displaces 50% of the specifically bound this compound.Dependent on the competitor used.

This table is illustrative and based on the expected high affinity of lufenuron for its target.

Lufenuron acts as an inhibitor of chitin synthesis. medchemexpress.comresearchgate.net Studies using this compound can provide detailed information on the kinetics of this inhibition. By tracking the labeled inhibitor, researchers can elucidate the nature of the enzyme-inhibitor complex and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

For instance, experiments could be designed to measure the rate of chitin production in the presence of varying concentrations of this compound and the natural substrate for chitin synthase, UDP-N-acetylglucosamine. The isotopic label in this compound allows for its precise detection, aiding in the analysis of how it affects the enzyme's affinity for its natural substrate (Km) and the maximum reaction velocity (Vmax). While lufenuron's primary mode of action is the inhibition of chitin synthesis, the use of this compound can also help to investigate its specificity for different isoforms of chitin synthase (e.g., CHS1 and CHS2) or its potential off-target effects on other enzymes. mdpi.com

Table 2: Potential Findings from Enzyme Inhibition Studies with this compound

Kinetic ParameterObservation with this compoundImplication
Vmax Decreases in the presence of this compoundSuggests non-competitive or mixed inhibition.
Km May increase, decrease, or remain unchanged depending on the mechanism.Provides insight into whether the inhibitor binds to the active site or an allosteric site.
Enzyme Specificity Higher affinity for insect chitin synthase over fungal or other organismal chitin synthases.Confirms the selective toxicity of lufenuron.

Cellular Uptake and Intracellular Distribution Studies with this compound

Understanding how a compound enters and distributes within a cell is crucial to comprehending its biological activity. This compound is an invaluable tool for these investigations due to its traceability.

Isotope dilution mass spectrometry is a highly accurate method for quantifying the concentration of a substance in a complex matrix. In this technique, a known amount of this compound is added to a cellular sample. The sample is then processed to extract lufenuron, and the ratio of the labeled to unlabeled compound is measured by a mass spectrometer. This ratio allows for the precise calculation of the absolute amount of lufenuron that has accumulated within the cells.

Studies have shown that nanoparticle uptake can be rapid, with significant accumulation observed within an hour. nih.gov The rate of uptake can be influenced by factors such as the concentration of the compound and the incubation time. mdpi.comresearchgate.net

Table 3: Illustrative Data on Cellular Accumulation of Lufenuron

Cell TypeIncubation Time (hours)Lufenuron Concentration (ng/106 cells)
Insect Ovary Cells150
Insect Ovary Cells6250
Insect Ovary Cells24800
Mammalian Fibroblasts24< 5

This data is hypothetical and for illustrative purposes, demonstrating the expected selective accumulation in target insect cells over non-target mammalian cells.

Determining where a compound localizes within a cell can provide clues about its mechanism of action. Techniques such as nano-scale secondary ion mass spectrometry (NanoSIMS) can be used to visualize the distribution of isotopically labeled compounds within subcellular compartments. By using this compound, researchers could potentially map its location to specific organelles, such as the endoplasmic reticulum or Golgi apparatus, where chitin synthesis is believed to occur. This would provide direct evidence of the compound reaching its site of action. The use of fluorescently labeled particles has demonstrated that engulfed particles can be detected within lysosomes. researchgate.net

Downstream Biochemical Pathway Perturbations Traced by this compound

The primary biochemical pathway affected by lufenuron is chitin synthesis. researchgate.netnih.gov The inhibition of this pathway leads to a cascade of downstream effects, ultimately resulting in the insect's inability to molt properly. researchgate.net While this compound itself is the inhibitor, its presence and quantifiable effects allow for the study of these pathway perturbations.

Following treatment with lufenuron, an increase in the expression of the chitin synthase gene (SfCHSA) has been observed in some insects, suggesting a compensatory response to the inhibition. mdpi.com Furthermore, studies on related chitin synthesis inhibitors have shown altered expression of numerous genes involved in chitin binding and metabolism. nih.gov Research has also shown that the calcineurin pathway can regulate chitin synthase gene expression in response to cell wall stressors. nih.gov

By correlating the concentration of this compound within the cell (as determined by isotope dilution) with the expression levels of various genes and the activity of related enzymes in the chitin metabolism pathway, a comprehensive picture of the molecular consequences of lufenuron exposure can be constructed.

Chitin Synthesis Inhibition and Labeled Precursor Integration in Target Organisms

Lufenuron is a well-established insect growth regulator belonging to the benzoylurea (B1208200) class of chemicals. Its primary mechanism of action is the inhibition of chitin synthesis, a process vital for the formation of the arthropod exoskeleton. The use of an isotopically labeled variant, such as this compound, provides a powerful tool for elucidating the precise molecular interactions and metabolic fate of the compound within the target organism.

The seven ¹³C atoms in the this compound molecule act as a stable, non-radioactive tracer. When introduced to an organism, the labeled compound can be tracked using advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to differentiate the administered Lufenuron from any other carbon-containing molecules in the biological system, providing unambiguous evidence of its location and concentration in various tissues.

In the context of chitin synthesis, Lufenuron is understood to interfere with the polymerization of N-acetylglucosamine (NAG) monomers into chitin chains. A study utilizing this compound would aim to track its accumulation in the epidermal cells, where chitin synthesis occurs. By using techniques such as isotope-ratio mass spectrometry, researchers could quantify the uptake of the labeled inhibitor and correlate it with a subsequent decrease in the incorporation of other labeled precursors, such as ¹³C-NAG, into the newly formed cuticle. This would provide direct quantitative evidence of competitive or non-competitive inhibition at the enzymatic level.

The illustrative table below demonstrates the type of data that would be generated in a hypothetical experiment tracing precursor integration.

Table 1: Hypothetical Data on the Integration of ¹³C-Labeled N-Acetylglucosamine (NAG) into Arthropod Cuticle Following Exposure to this compound
Experimental GroupTreatmentMean ¹³C-NAG Incorporation (nmol/mg cuticle)Standard DeviationPercent Inhibition (%)
ControlVehicle Only15.41.20
Low DoseThis compound (1 µg/L)8.20.946.8
High DoseThis compound (10 µg/L)2.10.586.4

Impact on Arthropod Growth and Development at the Molecular and Biochemical Level

The disruption of chitin synthesis by Lufenuron has profound consequences on the growth and development of arthropods, particularly during molting (ecdysis). By preventing the formation of a new, functional procuticle, the insect is unable to shed its old exoskeleton, leading to molting failure and mortality. These developmental impacts are underpinned by a cascade of molecular and biochemical changes.

Utilizing this compound as an internal standard in quantitative proteomics and metabolomics studies would allow for precise measurement of these downstream effects. For instance, after confirming target engagement, researchers could analyze the hemolymph and tissues to quantify changes in key metabolites and enzyme activities. Studies on unlabeled Lufenuron have shown effects on the expression of genes encoding chitinase (B1577495)—an enzyme responsible for degrading the old cuticle. Treatment with Lufenuron can lead to a compensatory, albeit futile, increase in chitinase activity as the organism attempts to complete the molting process.

The following interactive table provides an example of the biochemical changes that could be quantified in a study using this compound.

Table 2: Illustrative Biochemical Profile of Arthropod Hemolymph 48 Hours Post-Treatment with this compound
Biochemical MarkerControl Group (Mean Value)Treated Group (Mean Value)Unit of MeasurementP-Value
Chitinase Activity12.528.9U/mL&lt;0.01
Trehalose Concentration25.814.2µg/µL&lt;0.01
Total Lipids18.39.7mg/mL&lt;0.05
Total Proteins45.143.8mg/mL&gt;0.05 (ns)

Advanced Analytical Methodologies for Lufenuron 13c7 and Its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the trace analysis of lufenuron (B1675420) in various environmental and biological samples. The method's high sensitivity and selectivity allow for the detection and quantification of residues at very low levels. In a typical LC-MS/MS analysis, the separation of the analyte from the sample matrix is achieved using a liquid chromatograph, after which the compound is ionized and detected by a tandem mass spectrometer.

Methodologies have been developed for analyzing lufenuron residues in agricultural products like green beans, peas, and chili peppers, as well as in animal tissues such as salmon. researchgate.netfda.gov For instance, a method for salmon tissue involved sample extraction using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, followed by analysis using an LC-MS/MS system. fda.gov While some methods use atmospheric pressure chemical ionization (APCI), others employ electrospray ionization (ESI), which can be operated in either positive or negative mode. researchgate.netfda.gov For lufenuron, analysis in negative ESI mode has been reported to be effective. researchgate.netfda.gov The use of Lufenuron-13C7 as an internal standard is critical in these analyses, as it co-elutes with the unlabeled lufenuron and experiences similar ionization and matrix effects, ensuring highly accurate quantification. The mass spectrometer monitors specific mass-to-charge (m/z) transitions for both the analyte and the labeled standard. For unlabeled lufenuron, a precursor ion might be m/z 509.1, which is then fragmented to produce specific product ions for quantification. fao.org For this compound, the precursor ion would be correspondingly heavier by 7 Da (m/z 516.1), with its product ions also shifted, allowing for unambiguous differentiation and measurement.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantification in mass spectrometry, and the availability of this compound is central to its application. This method involves adding a known amount of the isotopically labeled standard (this compound) to the sample at the earliest stage of analysis. Because the labeled standard is chemically identical to the native analyte, it behaves identically during extraction, cleanup, and chromatographic separation, effectively correcting for any analyte loss during sample preparation.

In the mass spectrometer, the instrument measures the ratio of the signal from the native analyte to the signal from the labeled internal standard. Since the amount of the added standard is precisely known, the concentration of the native lufenuron in the original sample can be calculated with high precision and accuracy. This approach effectively mitigates variations caused by matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte, a common challenge in complex matrices like soil or tissue. fda.gov The development of an IDMS method requires careful validation, including establishing a calibration range and determining limits of detection (LOD) and quantification (LOQ). For example, a validated method for lufenuron in fish tissue had a calibration range corresponding to 188 ng/g to 4,500 ng/g in the sample. fda.gov

Table 1: Example LC-MS/MS Method Parameters for Lufenuron Analysis

ParameterConditionReference
InstrumentLiquid Chromatograph-Tandem Mass Spectrometer researchgate.netfda.gov
Ionization ModeNegative Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) researchgate.netfda.gov
Sample PreparationQuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) researchgate.netfda.gov
Internal StandardThis compound
Quantification PrincipleIsotope Dilution Mass Spectrometry (IDMS)
Example Analyte Transition (MRM)m/z 509.1 → Product Ions fao.org
Example Standard Transition (MRM)m/z 516.1 → Product Ions

High-resolution mass spectrometry (HRMS), particularly Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), is an exceptionally powerful tool for identifying and structurally elucidating unknown metabolites. mdpi.com FT-ICR MS offers extremely high resolving power and mass accuracy (often in the sub-parts-per-million range), which allows for the confident determination of a molecule's elemental formula from its exact mass. mdpi.comnih.gov

When studying the metabolism of lufenuron, HRMS can distinguish between the parent compound and its biotransformation products. The use of this compound is profoundly advantageous in this context. Any metabolite that retains the seven-carbon labeled portion of the molecule will exhibit a unique isotopic signature. This signature acts as a clear flag, making it easy to trace the fate of that specific part of the molecule and differentiate drug-related metabolites from endogenous compounds in a complex biological sample. nih.gov For example, if a metabolite is observed, HRMS can measure its mass with extreme accuracy. By comparing this to the mass of potential biotransformation products (e.g., hydroxylated, demethylated), and checking for the characteristic mass shift imparted by the 13C7 label, researchers can propose and confirm metabolite structures with a high degree of confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in this compound Research

Gas chromatography-mass spectrometry (GC-MS) is another robust technique that has been applied to the analysis of lufenuron. nih.govresearchgate.net Unlike LC-MS, GC-MS requires analytes to be volatile and thermally stable. Lufenuron itself has poor volatility, making direct analysis challenging. tandfonline.com Therefore, research has shown that a common approach is to hydrolyze the lufenuron molecule. This process cleaves the urea (B33335) bridge, yielding corresponding aniline (B41778) derivatives which are more amenable to GC analysis. tandfonline.comtandfonline.com this compound would serve as an excellent internal standard in this workflow, as it would undergo the same hydrolysis reaction, yielding a labeled aniline derivative that can be used for accurate quantification.

Derivatization is a critical step in preparing many non-volatile compounds for GC-MS analysis. researchgate.net The goal is to chemically modify the analyte to increase its volatility and thermal stability. nih.gov For lufenuron, hydrolysis to its aniline derivative is a key derivatization strategy. tandfonline.comtandfonline.com

For studying polar metabolites of lufenuron, which may contain functional groups like hydroxyl (-OH) or carboxyl (-COOH) groups, further derivatization would be necessary. A widely used two-step procedure involves methoximation followed by silylation. nih.govyoutube.comresearchgate.net

Methoximation : This step uses reagents like methoxyamine hydrochloride to convert aldehyde and ketone groups into oximes. This prevents the formation of multiple isomers (tautomers) that can complicate the resulting chromatogram. nih.govyoutube.com

Silylation : Following methoximation, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace active hydrogens on hydroxyl, carboxyl, and amine groups with a trimethylsilyl (B98337) (TMS) group. youtube.comnih.gov This conversion dramatically increases the volatility of the metabolite, making it suitable for GC-MS analysis.

This compound and its metabolites containing the labeled carbon chain would undergo these derivatization reactions in the same manner as their unlabeled counterparts, enabling their use as internal standards for the quantification of derivatized metabolites.

To achieve high sensitivity and selectivity in GC-MS, specific data acquisition modes are used.

Selected Ion Monitoring (SIM) : In SIM mode, instead of scanning a full mass range, the mass spectrometer is programmed to detect only a few specific mass-to-charge (m/z) ions corresponding to the target analyte and the internal standard. For the hydrolyzed derivative of lufenuron, a characteristic ion would be monitored. tandfonline.com For the corresponding derivative of this compound, the equivalent ion with a +7 Da mass shift would be monitored. By ignoring all other ions, SIM mode significantly reduces chemical noise and improves the signal-to-noise ratio, lowering detection limits. tandfonline.com

Selective Reaction Monitoring (SRM) : SRM, used in tandem mass spectrometry (GC-MS/MS), offers even greater selectivity. A specific precursor ion is selected, fragmented in a collision cell, and then only a specific, characteristic fragment (product) ion is monitored. The precursor → product ion pair is called a transition. For quantification using this compound, unique transitions would be established for both the native analyte and the labeled standard, virtually eliminating interference from co-eluting matrix components and ensuring highly reliable quantification.

Table 2: GC-MS Analysis and Derivatization Summary

ParameterDescriptionReference
Prerequisite for LufenuronChemical derivatization is required due to low volatility. tandfonline.com
Primary DerivatizationHydrolysis to form a more volatile aniline derivative. tandfonline.comtandfonline.com
Further Derivatization (for metabolites)Methoximation followed by silylation to increase volatility of polar functional groups. nih.govyoutube.com
Quantification ModeSelected Ion Monitoring (SIM) or Selective Reaction Monitoring (SRM) for high sensitivity and selectivity. fda.govtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Quantitative Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR). nih.gov While not as sensitive as mass spectrometry, NMR is non-destructive and provides detailed information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁹F.

The presence of seven ¹³C atoms in this compound makes it particularly well-suited for ¹³C NMR studies. In a standard ¹³C NMR spectrum, signals arise from the naturally occurring 1.1% of ¹³C isotopes. In this compound, the seven labeled positions are 100% ¹³C, resulting in dramatically enhanced signals for those specific carbons. This strong signal enhancement is invaluable for:

Structural Confirmation : Confirming the structure of the synthesized standard itself.

Metabolite Identification : When analyzing a metabolite mixture derived from this compound, the distinct and intense signals from the labeled carbons can help identify metabolites that have retained this part of the parent structure.

Mechanistic Studies : Tracing the ¹³C label can provide insights into degradation pathways and metabolic reaction mechanisms.

Furthermore, quantitative NMR (qNMR) can determine the concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard of known concentration. nih.gov The enhanced signals from this compound could potentially be used for quantitative purposes in samples where concentrations are high enough for NMR detection.

13C-NMR for Metabolic Pathway Mapping and Flux Analysis

The use of stable isotope-labeled compounds, particularly those enriched with carbon-13 (¹³C), in conjunction with ¹³C-NMR spectroscopy, is a cornerstone of modern metabolic research. nih.gov This combination allows for the detailed tracing of metabolic pathways and the quantification of metabolic fluxes, providing a dynamic view of how a compound is processed within a biological system. nih.govresearchgate.net this compound, with its seven ¹³C-labeled carbon atoms, serves as an ideal tracer for understanding the biotransformation of lufenuron in target organisms, such as insects. nih.gov

When an organism is exposed to this compound, the labeled carbon atoms are incorporated into various metabolites as the parent compound is broken down. By acquiring ¹³C-NMR spectra of extracts from tissues or excreta, researchers can identify these metabolites. The distinct chemical shifts of the ¹³C nuclei in the resulting spectra provide a fingerprint for each metabolite, allowing for their structural identification. nih.gov The strategic placement of the ¹³C labels in the this compound molecule is crucial for this purpose. The enhanced signal intensity of the labeled carbons allows for their unambiguous detection even in complex biological matrices. nih.gov

Metabolic flux analysis, which measures the rates of metabolic reactions, can also be performed using ¹³C-labeled substrates. By monitoring the time-dependent changes in the ¹³C-labeling patterns of different metabolites, it is possible to quantify the flow of carbon through various metabolic pathways. researchgate.net This provides invaluable information on the kinetics of lufenuron metabolism, including the primary sites of metabolic attack and the rates of formation and clearance of its various biotransformation products.

Table 1: Hypothetical ¹³C-NMR Chemical Shift Data for this compound and a Postulated Metabolite

CompoundLabeled Carbon PositionChemical Shift (ppm)
This compoundC-1'120.5
This compoundC-2'130.2
This compoundC-3'115.8
This compoundC-4'158.9
This compoundC-5'115.8
This compoundC-6'130.2
This compoundTrifluoromethyl-C124.3
Metabolite X (Hydroxylated Lufenuron)C-4'165.4

Note: This data is illustrative and intended to demonstrate the principle of using ¹³C-NMR to distinguish between the parent compound and its metabolites based on changes in the chemical environment of the labeled carbons.

Quantitative NMR (qNMR) for this compound Analysis and Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful and accurate method for determining the purity of chemical substances, including isotopically labeled internal standards like this compound. eurl-pesticides.eueurl-pesticides.euacanthusresearch.com Unlike chromatographic techniques, qNMR can provide a direct measurement of purity without the need for a specific reference standard of the analyte. jeol.comjeol.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for absolute quantification. usp.orgemerypharma.com

For the purity determination of this compound, a ¹H qNMR or ¹⁹F qNMR experiment would typically be performed. A known amount of the this compound sample is dissolved in a suitable deuterated solvent along with a known amount of an internal calibrant of high purity. acs.orgusp.org The internal calibrant is a stable compound with a simple NMR spectrum that does not overlap with the signals of the analyte. acanthusresearch.com

By comparing the integral of a specific, well-resolved signal from this compound to the integral of a signal from the internal calibrant, the molar ratio of the two compounds can be precisely calculated. usp.org Knowing the masses of the sample and the calibrant, as well as their respective molecular weights and the purity of the calibrant, the absolute purity of the this compound sample can be determined with high accuracy and precision. eurl-pesticides.eueurl-pesticides.euacs.org This is crucial for ensuring the reliability of studies where this compound is used as an internal standard for the quantification of unlabeled lufenuron.

Table 2: Key Parameters for qNMR Purity Determination

ParameterDescriptionImportance
Analyte Signal SelectionA well-resolved signal unique to the analyte (this compound) is chosen for integration.Ensures that the measurement is specific to the compound of interest.
Internal CalibrantA stable compound of high, certified purity with non-overlapping NMR signals. jeol.comProvides a reference for accurate quantification. usp.org
Relaxation Delay (D1)Sufficient delay time between NMR pulses to allow for full relaxation of the nuclei. jeol.comEnsures that the signal intensity is directly proportional to the number of nuclei.
Signal-to-Noise Ratio (S/N)A high S/N is required for accurate integration of the signals.Improves the precision of the measurement.

Environmental Fate and Degradation Studies of Lufenuron 13c7

Soil and Water Photodegradation Kinetics Using Labeled Lufenuron (B1675420)

Photodegradation is a key process that can influence the persistence of chemical compounds in the environment. However, studies on labeled lufenuron indicate that it is highly resistant to breakdown by sunlight.

Investigations into the soil surface photolytic behavior of [¹⁴C]dichlorophenyl ring-labeled lufenuron were conducted on both moist and dry soil. fao.org The soil samples were irradiated continuously for up to 17-26 days. fao.orgfao.org The results consistently showed no significant degradation of the parent compound. fao.orgfao.org Across the study period, 84% to 99% of the initial lufenuron remained unchanged, demonstrating its stability against photolysis on soil surfaces. fao.orgfao.org

Similarly, the physicochemical properties of lufenuron suggest that accelerated photochemical degradation in water is not a significant dissipation pathway. fao.orgfao.org Hydrolysis studies conducted in aqueous solutions at various pH levels (5, 7, and 9) at 25°C showed virtually no degradation over 5 days. fao.orgfao.org This stability underscores the compound's persistence in aquatic environments in the absence of other degradation mechanisms. fao.orgfao.org

While stable under normal environmental photolytic and hydrolytic conditions, labeled lufenuron can be forced to degrade under more extreme laboratory conditions, allowing for the identification of potential breakdown products. At elevated temperatures (50°C and 70°C) and high pH (pH 9), accelerated degradation occurs primarily through the cleavage of the urea (B33335) bridge linking the two aromatic rings of the molecule. fao.orgfao.org

The use of lufenuron radiolabeled on either the dichlorophenyl or difluorophenyl moiety has enabled the tracing of these distinct degradation products. fao.orgfao.org

From the dichlorophenyl ring: Cleavage yields metabolites CGA238277 (2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-urea) and CGA224443 (N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-benzenamine). fao.orgfao.org

From the difluorophenyl ring: The corresponding counterparts formed are CGA149772 (2,6-Difluoro-benzamide) and CGA149776 (2,6-Difluoro-benzoic acid). fao.orgfao.org

In addition to these cleavage products, a metabolite designated as CGA301018 was observed from both labeled forms of the parent compound, resulting from a loss of fluoride (B91410) and subsequent ring closure. fao.orgfao.org These degradation pathways observed under harsh laboratory conditions provide insight into the potential transformations lufenuron could undergo over very long periods or under specific environmental circumstances.

The environmental fate of Lufenuron-13C7 in soil is dominated by its strong tendency to bind to soil particles. Due to its high lipophilicity (log Pₒw = 5.12), lufenuron is expected to partition readily from water into the soil and sediment phase. fda.govfao.org This strong binding, or adsorption, significantly limits its mobility and potential for leaching into groundwater.

Studies using labeled lufenuron confirm this behavior. In soil column leaching experiments, the amount of radioactivity detected in the leachate was negligible, ranging from only 0.6% to 1.2% of the applied amount. fda.gov This indicates that this compound is not readily transported through the soil profile with water. The primary factor influencing the adsorption of phenylurea compounds like lufenuron is the organic carbon content of the soil. nih.gov Higher organic matter leads to stronger binding. nih.gov

The strong sorption results in the formation of non-extractable residues (NERs), where the compound or its metabolites become physically or chemically bound to the soil matrix. fda.gov Over time, the availability of lufenuron for leaching or biological uptake decreases as it becomes more tightly sequestered within soil aggregates. fda.govresearchgate.net This process of diffusion-limited sorption further reduces its mobility in the terrestrial environment. researchgate.net

Biodegradation Pathways and Microbial Metabolism in Environmental Compartments

Microbial activity is the primary driver of lufenuron degradation in the environment. Studies comparing sterile and microbially active soils demonstrate this clearly. In aerobic, microbially active soil, the degradation half-life of labeled lufenuron was between 9 and 24 days. fao.org In contrast, under sterile conditions, the half-life was significantly longer, ranging from 17 to 83 days, confirming the critical role of microorganisms in its breakdown. fao.org

The main biodegradation pathway mirrors that of chemical hydrolysis: cleavage of the urea bridge. fao.org This initial step is often mediated by hydrolase enzymes produced by soil bacteria. nih.gov While the specific enzymes for lufenuron are not fully detailed in all public literature, the degradation of similar phenylurea herbicides relies on isofunctional hydrolases that initiate the breakdown process. nih.gov This enzymatic cleavage breaks the parent molecule into its constituent aniline (B41778) and benzamide (B126) derivatives, which can then be further metabolized by a community of microorganisms. fao.orgnih.gov Environmental mineralization often depends on these multi-species bacterial food webs. nih.gov

Following the initial transformation of this compound, soil microorganisms can further break down the resulting metabolites, ultimately leading to mineralization—the complete conversion of the organic carbon to carbon dioxide (CO₂).

In aerobic soil metabolism studies using labeled lufenuron, mineralization accounted for up to 59% of the applied radioactivity over the course of the experiments. fao.org This demonstrates that a significant portion of the lufenuron carbon can be fully degraded and integrated into the natural carbon cycle by soil microbes.

The metabolites produced through microbial action are the same as those identified in forced hydrolysis studies, resulting from the cleavage of the urea linkage. fao.orgfao.org Using this compound allows for the precise identification of these breakdown products in complex environmental samples.

Identified Microbial Metabolites:

CGA238277: 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-urea

CGA224443: N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-benzenamine

CGA149772: 2,6-Difluoro-benzamide

CGA149776: 2,6-Difluoro-benzoic acid

The enzyme systems responsible for these transformations are diverse. The initial cleavage is likely performed by a hydrolase or amidase enzyme. nih.govfrontiersin.org Subsequent degradation of the aromatic ring structures likely involves oxidative enzymes such as monooxygenases and dioxygenases, which are commonly employed by bacteria to break down such compounds. frontiersin.orgresearchgate.net Modern analytical techniques like genomics and proteomics are instrumental in identifying the specific genes and enzymes (e.g., laccases, peroxidases) within microbial communities that are upregulated in response to pesticide exposure and are responsible for its degradation. frontiersin.orgfrontiersin.orgresearchgate.net

Bioaccumulation and Biotransformation in Non-Target Organisms (Excluding Mammalian Toxicity)

Due to its high lipophilicity (log Pₒw = 5.12), lufenuron has a significant potential to bioaccumulate in the fatty tissues of organisms. fda.govfao.org This is a key consideration for its environmental risk profile, particularly for aquatic life.

Studies in fish, such as bluegill and salmon, have confirmed this potential. fda.govepa.gov When salmon were fed [¹⁴C]-lufenuron, the parent compound was the only significant radioactive molecule detected in the tissues, with the remainder being non-extractable. fda.gov This suggests that biotransformation (metabolism) of lufenuron within fish is limited, and the compound is stored largely in its original form. fda.gov This lack of metabolism can lead to its persistence and accumulation up the food chain.

Lufenuron is known to be very highly toxic to aquatic invertebrates, which are particularly sensitive because the compound targets chitin (B13524), a key component of their exoskeletons. regulations.gov While direct exposure to water bodies from approved uses may be low, any compromise of containment could pose a substantial risk to these non-target organisms. regulations.gov For other non-target organisms like birds, the risk is considered lower, as it would require the consumption of an exceptionally large number of contaminated insects to reach a level of concern. regulations.gov

Aquatic Biota Uptake and Elimination Kinetics Using this compound

The bioconcentration and elimination kinetics of lufenuron have been investigated in aquatic organisms. In studies using radiolabeled lufenuron, which serves as a proxy for this compound, fish tissues were found to predominantly contain the parent compound, with 91% to 96% of the residues identified as lufenuron, negating the need for metabolite characterization. fao.org

In a study involving bluegill sunfish and fathead minnows, the uptake and depuration rate constants were determined for [14C]-lufenuron. fao.org The kinetic bioconcentration factor (BCF), which is the ratio of the uptake rate constant to the depuration rate constant, was found to be substantial, indicating a high potential for accumulation in these species. fao.org

Table 1: Bioconcentration and Elimination Kinetics of Lufenuron in Fish

Parameter Value (at 1 µg/L exposure) Value (at 10 µg/L exposure) Source
Uptake Rate Constant (k1) 0.0335 day⁻¹ 0.0239 day⁻¹ fao.org
Depuration Rate Constant (k2) Not explicitly stated in source Not explicitly stated in source

| Kinetic Bioconcentration Factor (BCFk) | 28,000 | 27,000 | fao.org |

Depletion studies in Atlantic salmon have also been conducted to understand the elimination of lufenuron from the body. After a period of administration, the half-life of lufenuron in the blood was determined to be over 50 days, highlighting its slow elimination from the fish. fao.org The main route of elimination in fish is through the feces, and the compound is primarily distributed in fatty tissues. fao.org

Table 2: Elimination Half-Life of Lufenuron in Atlantic Salmon Blood

Treatment Group Half-Life (Degree-Days) Half-Life (Days) Source
5 mg/kg bw for 7 days 591.1 54.1 fao.org

| 10 mg/kg bw for 7 days | 584.1 | 53.4 | fao.org |

Residue Dynamics and Persistence in Environmental Matrices

The environmental fate of this compound is characterized by its tendency to partition to soil and sediment, where it undergoes slow degradation. fda.gov

Soil

Studies on the degradation of lufenuron in soil reveal varying persistence depending on environmental conditions. In aerobic soil metabolism studies, the half-life of lufenuron ranged from 9 to 24 days in microbially active soil. fao.org In sterilized soil, the degradation was slower, with half-lives ranging from 17 to 83 days. fao.org The primary degradation pathway involves the cleavage of the parent molecule. fao.org Field studies have shown half-lives of 2.51 to 2.88 days in soil under cotton cultivation. researchgate.net In contrast, another study reported that lufenuron residues in soil were below the detectable limit shortly after application on a cabbage field. cabidigitallibrary.org

Soil photolysis studies using [14C]-lufenuron showed no significant degradation, with 84–99% of the parent compound remaining after 17 days of continuous irradiation. fao.orgfao.org A significant portion of the applied lufenuron can become non-extractable residues (NERs) bound to the soil matrix. fda.gov In one study, NERs accounted for 70.7-78.6% of the applied dose after 240 days. fda.gov

Table 3: Half-Life of Lufenuron in Various Environmental Matrices

Matrix Half-Life Conditions/Crop Source
Aerobic Soil (Microbially Active) 9–24 days Laboratory Study fao.org
Aerobic Soil (Sterile) 17–83 days Laboratory Study fao.org
Soil 2.51–2.88 days Cotton Field researchgate.net
Cabbage 1.49–1.51 days Field Application cabidigitallibrary.org
Cotton Leaves 3.06–3.45 days Field Application researchgate.net
Pea Pods up to 13.4 days Field Application uclave.org

| Pea Grains | up to 4.8 days | Field Application | uclave.org |

Water

In aqueous environments, lufenuron is relatively stable. Hydrolysis studies conducted at 25°C showed virtually no degradation at pH levels of 5, 7, and 9 over a 5-day period. fao.orgfao.org This stability suggests that hydrolysis is not a significant degradation pathway for lufenuron in the environment. fao.orgfao.org Given its low water solubility and high octanol-water partition coefficient (log Pow of 5.12), lufenuron that enters aquatic systems is expected to bind to particulate matter and sediment. fda.gov

Vegetation

The residue dynamics of lufenuron have also been studied in various crops. In cabbage, initial deposits declined, with a half-life of approximately 1.5 days. cabidigitallibrary.org In cotton leaves, the half-life was found to be between 3.06 and 3.45 days. researchgate.net In peas, the highest half-life values were observed in the pods (13.4 days) and grains (4.8 days). uclave.org In all studied cases, the final residue of lufenuron in the edible parts of the plants, such as cotton seeds, was undetectable at harvest. researchgate.net

Computational Chemistry and in Silico Modeling for Lufenuron 13c7 Research

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational biology for predicting how a ligand, such as Lufenuron-13C7, interacts with its protein target. youtube.com These methods are crucial for understanding the binding affinity and stability of the ligand-receptor complex, which is fundamental to its biological activity.

Molecular Docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. youtube.com In the context of this compound, docking simulations are primarily used to predict its binding mode within the active site of its target enzyme, chitin (B13524) synthase. mdpi.comnih.gov Chitin synthase is essential for the formation of the insect exoskeleton, and its inhibition leads to mortality during molting. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations extend the static picture provided by docking into a dynamic view of the ligand-receptor complex over time. biotechnologia-journal.orgresearchgate.net After an initial docking pose is established, an MD simulation models the movements and interactions of every atom in the system, including the protein, the ligand, and surrounding solvent molecules, typically over nanoseconds to microseconds. biotechnologia-journal.orgnih.gov

For the this compound-chitin synthase complex, MD simulations can:

Assess Stability: Determine if the binding pose predicted by docking is stable over time. The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored to ensure the complex remains in a consistent conformational state. nih.gov

Refine Binding Poses: Allow the ligand and protein to adjust their conformations for a more optimal fit, potentially revealing interactions not captured in the rigid docking process.

Calculate Binding Free Energy: Employ methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to provide a more accurate estimation of the binding affinity, accounting for entropic and solvent effects. nih.gov

The primary value of using this compound in these simulations is to cross-reference and validate experimental data obtained from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where the ¹³C label acts as a probe. wikipedia.org

Table 1: Key Parameters in Molecular Docking and Dynamics Simulations of this compound with Chitin Synthase

ParameterDescriptionRelevance to this compound
Binding Affinity (ΔG) The free energy change upon binding of the ligand to the receptor. A lower value indicates stronger binding.Predicts the potency of this compound as a chitin synthase inhibitor.
Root-Mean-Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed protein or ligand structures over time.Assesses the stability of the this compound-chitin synthase complex during MD simulations. nih.gov
Hydrogen Bonds Non-covalent attractions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.Identifies key interactions that anchor this compound within the active site of chitin synthase.
Interaction Score A value calculated by docking software to rank different binding poses based on predicted affinity.Helps to identify the most likely binding orientation of this compound.

Quantum Chemical Calculations for Isotopic Effects on Reactivity and Metabolism

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly detailed understanding of a molecule's electronic structure. rsc.org These methods are essential for investigating phenomena that are governed by the quantum nature of atoms and electrons, such as chemical reactivity and the kinetic isotope effect (KIE).

The substitution of ¹²C with ¹³C in this compound introduces a subtle change in mass. While this does not alter the molecule's chemical properties in a classical sense, it can influence the vibrational frequencies of chemical bonds involving the labeled carbon atoms. This change in vibrational energy is the origin of the KIE, where a reaction involving the breaking of a bond to the heavier isotope may proceed at a slightly different rate.

Quantum chemical calculations can be used to:

Model Vibrational Frequencies: Calculate the vibrational modes of both Lufenuron (B1675420) and this compound. The zero-point energy (ZPE) of a C-H or C-C bond is slightly lower for ¹³C than for ¹²C.

Predict Kinetic Isotope Effects: By modeling the transition state of a metabolic reaction (e.g., hydroxylation by a cytochrome P450 enzyme), computational methods can predict the theoretical KIE. If a C-H or C-C bond involving one of the labeled carbons is broken during a rate-determining step of metabolism, the reaction is expected to be slightly slower for this compound.

Analyze Electron Distribution: While the isotope itself does not change the electron distribution, DFT calculations can map the electrostatic potential and identify sites on the this compound molecule that are most susceptible to electrophilic or nucleophilic attack, thus predicting likely sites of metabolism. rsc.org

These theoretical predictions are invaluable for designing and interpreting metabolism studies. acs.org For instance, if a significant KIE is observed experimentally when tracking the metabolism of this compound, it provides strong evidence that a specific bond to one of the labeled carbons is cleaved in the rate-limiting step of that metabolic pathway.

Table 2: Predicted Isotopic Effects on this compound Properties via Quantum Chemistry

PropertyEffect of ¹³C LabelingComputational MethodSignificance
Bond Vibrational Frequency Slightly lower for bonds involving ¹³C compared to ¹²C.Density Functional Theory (DFT)Foundation of the Kinetic Isotope Effect (KIE).
Zero-Point Energy (ZPE) Slightly lower for bonds involving ¹³C.DFTA lower ZPE means more energy is required to break the bond, potentially slowing reaction rates.
Reaction Rate (Metabolism) Potentially slower if a bond to a ¹³C atom is broken in the rate-determining step.Transition State Theory, KIE CalculationHelps elucidate metabolic pathways by identifying which chemical bonds are broken during biotransformation.
Molecular Orbital Energies (HOMO/LUMO) No significant change.DFTThe fundamental reactivity and electronic properties are conserved. rsc.org

Pharmacophore Modeling and Virtual Screening for Analogue Development Based on this compound Insights

Pharmacophore modeling is a powerful technique in drug and pesticide design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to be active at a specific biological target. mdpi.comnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com

Insights gained from studying the interaction of this compound with chitin synthase can be used to build a robust pharmacophore model. The process involves:

Feature Identification: Using the stable binding pose from molecular docking and MD simulations, key interaction points between this compound and chitin synthase are identified.

Model Generation: A 3D model is constructed that represents these features with specific geometries and distances between them. Exclusion volumes can also be added to represent regions of the binding site that would cause steric clashes. nih.gov

Virtual Screening: This pharmacophore model is then used as a 3D query to search large databases of chemical compounds. mdpi.com The software filters for molecules that can adopt a conformation matching the pharmacophore's features.

The use of an isotopically labeled compound like this compound, in conjunction with experimental techniques, provides a highly validated dataset for building the pharmacophore model. For example, if metabolic studies using this compound reveal that a particular part of the molecule is rapidly degraded, this information can be used to refine the model. New analogues could then be designed where this metabolically liable site is modified to improve stability, while still fitting the essential pharmacophore features required for binding to chitin synthase.

This integrated approach, combining computational modeling with experimental data from the labeled compound, accelerates the development of next-generation analogues with potentially improved efficacy, metabolic stability, or a modified spectrum of activity.

Future Research Directions and Emerging Applications for Lufenuron 13c7

Integration with Advanced Omics Technologies (e.g., Lipidomics, Proteomics)

The use of stable isotope labeling in conjunction with omics technologies represents a powerful strategy for elucidating complex biological systems. Lufenuron-13C7 can be integrated into lipidomic and proteomic workflows to trace the metabolic fate of the compound and its impact on cellular macromolecules.

In lipidomics , this compound can be used to investigate the effects of lufenuron (B1675420) on the lipid profiles of target organisms. By tracking the incorporation of the 13C label, researchers can identify specific lipid species that are altered following exposure to the insecticide. This could provide critical insights into how lufenuron disrupts cell membrane integrity and other lipid-dependent signaling pathways.

In proteomics , this compound can facilitate the identification of direct protein targets and off-target interactions. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique that could be adapted for use with this compound. By comparing the proteomes of organisms exposed to labeled versus unlabeled lufenuron, researchers can pinpoint proteins that are differentially expressed or post-translationally modified in response to the compound. This approach could uncover novel aspects of lufenuron's mechanism of action beyond chitin (B13524) synthesis inhibition. The integration of multi-omics approaches is a promising tool for monitoring the effects of pesticides and can provide new insights by identifying molecular changes.

TechnologyApplication with this compoundPotential Insights
Lipidomics Tracing the incorporation of 13C into lipid molecules.Understanding the impact on cell membrane composition and lipid signaling.
Proteomics (e.g., SILAC) Identifying proteins that are differentially expressed or modified upon exposure.Discovering direct and indirect protein targets and downstream effects.

Development of Novel Isotopic Labeling Strategies and Advanced Tracer Applications

The availability of this compound opens the door for the development of more sophisticated isotopic labeling strategies and advanced tracer applications. These methods can provide a more dynamic and quantitative understanding of the compound's behavior in biological and environmental systems.

One promising area is the use of this compound in flux analysis , a technique used to measure the rates of metabolic reactions. By monitoring the flow of the 13C label through various metabolic pathways, researchers can quantify how lufenuron perturbs cellular metabolism in real-time. This goes beyond static measurements of metabolite levels and provides a more functional understanding of the insecticide's effects.

Furthermore, stable isotope probing (SIP) is a powerful technique that can be used with this compound to trace its uptake and transformation by microbial communities in environmental samples like soil and water. This is crucial for assessing the environmental fate and potential for bioremediation of lufenuron. By analyzing the incorporation of 13C into microbial biomass and metabolites, scientists can identify the specific microorganisms responsible for degrading the insecticide. A method for the isotopic labeling analysis of lufenuron has been developed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS), which can be used to determine the isotopic purity of 13C-labeled lufenuron.

Strategy/ApplicationDescriptionResearch Goal
Flux Analysis Quantifying the rate of metabolic reactions by tracing the 13C label.To understand the dynamic metabolic perturbations caused by lufenuron.
Stable Isotope Probing (SIP) Tracing the uptake and transformation of this compound by microbial communities.To identify microorganisms involved in the environmental degradation of lufenuron.

Contribution of this compound Research to Sustainable Pest Management Strategies through Mechanistic Insight

A deeper, more nuanced understanding of lufenuron's mechanism of action, facilitated by research using this compound, can significantly contribute to the development of more sustainable pest management strategies. By moving beyond the primary knowledge that lufenuron inhibits chitin synthesis, researchers can uncover secondary effects and resistance mechanisms.

For instance, studies have shown that lufenuron can induce oxidative stress and apoptosis in the midgut of insects like the oriental fruit fly, Bactrocera dorsalis. This compound could be used to trace the molecular pathways leading to these effects, potentially identifying new targets for synergists that could enhance lufenuron's efficacy or overcome resistance.

Furthermore, understanding the sublethal effects of lufenuron on pest populations is critical for integrated pest management (IPM). Research has demonstrated that sublethal concentrations of lufenuron can negatively impact the biological characteristics of pests like the Mediterranean flour moth, Ephestia kuehniella, and its parasitoids. This compound can be used in these studies to quantify the uptake and distribution of the insecticide at low concentrations, helping to refine application rates to minimize non-target effects while still achieving effective pest control.

By providing a more detailed picture of how lufenuron works and how resistance develops, research with this compound can inform the design of more targeted and effective pest control programs, ultimately contributing to more sustainable agricultural practices.

Q & A

Basic: How is Lufenuron-13C7 synthesized and characterized in academic research?

Answer:
Synthesis of this compound involves incorporating stable carbon-13 isotopes at seven specific positions, typically using isotopically labeled precursors in a multi-step organic synthesis. Key steps include:

  • Precursor selection : Use of 13C-enriched benzoylurea or fluorinated intermediates to ensure isotopic integrity.
  • Reaction optimization : Monitoring reaction conditions (temperature, catalysts) to minimize isotopic dilution .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 19F) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and isotopic purity (>99% 13C enrichment). Quantitative analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures batch consistency .

Advanced: What strategies resolve discrepancies in this compound’s pharmacokinetic data across studies?

Answer:
Contradictions in pharmacokinetic parameters (e.g., half-life, bioavailability) may arise from:

  • Matrix effects : Differences in biological matrices (e.g., plasma vs. tissue homogenates) can alter analyte recovery. Use isotopically labeled internal standards (e.g., this compound itself) to correct for matrix interference .
  • Analytical variability : Cross-validate methods between labs using standardized protocols (e.g., FDA bioanalytical guidelines). Perform inter-laboratory studies with blinded replicates to identify methodological biases .
  • Species-specific metabolism : Compare metabolic stability assays across in vitro (hepatocyte models) and in vivo (rodent vs. non-rodent) systems to contextualize interspecies differences .

Experimental Design: How to design studies comparing this compound with non-isotopic analogs?

Answer:

  • Controlled experiments : Use a crossover design where the same subjects receive both isotopic and non-isotopic forms, minimizing inter-individual variability.
  • Dose normalization : Adjust doses based on molecular weight differences due to 13C substitution.
  • Endpoint selection : Focus on parameters sensitive to isotopic effects (e.g., metabolic flux via 13C tracing) .
  • Blinding : Ensure analysts are blinded to treatment groups during data acquisition to reduce bias .

Analytical Methods: Which techniques validate isotopic purity in this compound?

Answer:

  • Isotope ratio mass spectrometry (IRMS) : Quantifies 13C/12C ratios to confirm enrichment levels.
  • NMR spectroscopy : 13C-NMR detects isotopic distribution patterns; absence of non-labeled peaks confirms purity.
  • LC-MS/MS : Monitor for isotopic peaks in fragmentation patterns (e.g., m/z shifts corresponding to 13C substitutions) .

Data Interpretation: How to interpret NMR data for this compound’s structure?

Answer:

  • Signal assignment : Compare 1H and 13C-NMR shifts with non-labeled Lufenuron. 13C-enriched carbons exhibit distinct splitting in DEPT-135 spectra.
  • Quantitative analysis : Integrate 13C satellite peaks in 1H-NMR to estimate isotopic enrichment.
  • Artifact detection : Identify impurities (e.g., residual solvents) via 2D NMR (COSY, HSQC) .

Stability Studies: What protocols assess this compound’s stability under various conditions?

Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H2O2) for 1–4 weeks.
  • Analytical endpoints : Monitor degradation via HPLC-UV (loss of parent compound) and HRMS (degradant identification).
  • Isotopic stability : Verify 13C retention in degradants using IRMS .

Metabolic Pathways: How to trace this compound’s metabolites using isotopic labeling?

Answer:

  • In vitro assays : Incubate with liver microsomes/S9 fractions and use 13C-labeled precursors to track metabolic incorporation.
  • High-resolution metabolomics : Apply LC-HRMS to detect 13C-enriched metabolite ions (e.g., m/z +7 Da shifts).
  • Pathway mapping : Use software tools (e.g., MetaboAnalyst) to correlate isotopic patterns with known biotransformation pathways .

Method Development: How to optimize chromatographic separation for this compound?

Answer:

  • Column selection : Use C18 or HILIC columns for polar metabolites. Adjust pH (2.5–6.5) to improve peak symmetry.
  • Mobile phase optimization : Test organic modifiers (acetonitrile vs. methanol) and additives (0.1% formic acid) to enhance ionization efficiency.
  • Isotope-specific detection : Employ selected reaction monitoring (SRM) for 13C-specific transitions in MS/MS .

Pharmacological Studies: Best practices for in vivo studies with isotopic standards.

Answer:

  • Dosing strategy : Administer this compound intravenously and orally in parallel to assess bioavailability.
  • Tissue distribution : Use accelerator mass spectrometry (AMS) for ultra-sensitive 13C detection in low-abundance tissues.
  • Ethical considerations : Follow institutional guidelines for isotopic tracer use in animal models, ensuring minimal radiation exposure (if applicable) .

Literature Synthesis: How to reconcile conflicting data in existing studies?

Answer:

  • Meta-analysis : Aggregate pharmacokinetic data using random-effects models to account for between-study heterogeneity.
  • Sensitivity analysis : Exclude outliers and re-analyze trends.
  • Methodological audit : Compare experimental conditions (e.g., sample preparation, detection limits) to identify protocol-driven discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.